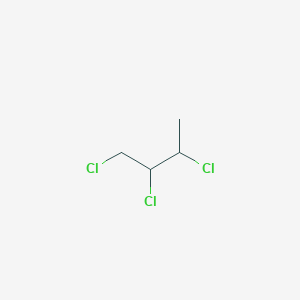

1,2,3-Trichlorobutane

Description

BenchChem offers high-quality 1,2,3-Trichlorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trichlorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-trichlorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZZAEDPBSKZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871280 | |

| Record name | 1,2,3-Trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.45 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18338-40-4 | |

| Record name | 1,2,3-Trichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18338-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,2,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018338404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 1,2,3-Trichlorobutane: An In-Depth Technical Guide

This guide provides a detailed overview of plausible experimental protocols for the synthesis of 1,2,3-trichlorobutane, targeting researchers, scientists, and professionals in drug development. The synthesis of specific chlorinated alkanes can be challenging due to the formation of isomeric products. This document outlines two primary synthetic strategies: the free-radical chlorination of a dichlorobutane precursor and the electrophilic addition of chlorine to a chlorobutene.

Physicochemical Properties of 1,2,3-Trichlorobutane

A summary of the key physical and chemical properties of the target molecule is presented below.

| Property | Value |

| Molecular Formula | C₄H₇Cl₃[1] |

| Molecular Weight | 161.45 g/mol [1] |

| CAS Number | 18338-40-4[1] |

| Boiling Point | 160.7 °C at 760 mmHg[2] |

| Density | 1.247 g/cm³[2] |

| Refractive Index | 1.4770[2] |

Proposed Synthetic Pathways

Pathway 1: Free-Radical Chlorination of 1,2-Dichlorobutane (B1580518)

This method involves the substitution of a hydrogen atom on a dichlorobutane starting material with a chlorine atom via a free-radical chain reaction. The chlorination of 1,2-dichlorobutane is a logical approach to introduce a third chlorine atom at the 3-position. The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and utilizes a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Materials:

-

1,2-Dichlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Apparatus for fractional distillation

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,2-dichlorobutane and a catalytic amount of AIBN (approximately 1-2 mol%) in anhydrous carbon tetrachloride.

-

Heat the mixture to reflux.

-

Add a solution of one equivalent of sulfuryl chloride in carbon tetrachloride dropwise from the dropping funnel to the refluxing mixture over a period of 30-60 minutes.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully wash the reaction mixture with saturated aqueous sodium bicarbonate solution in a separatory funnel to neutralize any acidic byproducts.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The resulting mixture of trichlorobutane isomers can be separated by fractional distillation.

Caption: Workflow for the synthesis of 1,2,3-trichlorobutane via free-radical chlorination.

The free-radical chlorination of 1,2-dichlorobutane is expected to yield a mixture of trichlorobutane isomers. The relative reactivity of the different C-H bonds will influence the product distribution. The chlorine atoms on the starting material will have an electron-withdrawing inductive effect, which can influence the stability of the radical intermediates.

Pathway 2: Electrophilic Addition of Chlorine to 3-Chloro-1-butene (B1220285)

This pathway involves the addition of a chlorine molecule across the double bond of 3-chloro-1-butene. This reaction proceeds through a cyclic chloronium ion intermediate, followed by the attack of a chloride ion.

Materials:

-

3-Chloro-1-butene

-

Chlorine (Cl₂) gas or a solution of chlorine in an inert solvent

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Dry ice/acetone condenser

-

Magnetic stirrer

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Separatory funnel

-

Apparatus for distillation

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a gas inlet tube, a dry ice/acetone condenser, and a magnetic stirrer in a well-ventilated fume hood.

-

Cool the flask in an ice bath.

-

Add 3-chloro-1-butene to the flask, dissolved in anhydrous dichloromethane.

-

Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the solution.

-

The solvent can be removed by simple distillation, and the resulting 1,2,3-trichlorobutane can be purified by vacuum distillation.

Caption: Reaction pathway for the synthesis of 1,2,3-trichlorobutane via electrophilic addition.

Quantitative Data Summary

While specific yields for the synthesis of 1,2,3-trichlorobutane are not provided in the search results, the following table summarizes relevant quantitative data from analogous reactions.

| Reaction | Starting Material | Reagents | Conditions | Product(s) | Yield/Distribution | Reference |

| Free-Radical Chlorination | 1-Chlorobutane | SO₂Cl₂, AIBN | Reflux | Dichlorobutane Isomers | 7.8% 1,1-dichloro, 22.7% 1,2-dichloro, 44.4% 1,3-dichloro, 25.1% 1,4-dichloro | [3] |

| Addition of Chlorine | trans-1,4-dichloro-2-butene (B41546) | Cl₂ | 70-75 °C | meso-1,2,3,4-tetrachlorobutane | Virtually theoretical | [4] |

Conclusion

The synthesis of 1,2,3-trichlorobutane can be approached through established organic chemistry reactions. The free-radical chlorination of 1,2-dichlorobutane and the electrophilic addition of chlorine to 3-chloro-1-butene represent two viable, albeit potentially non-selective, methods. The choice of starting material is crucial, as demonstrated by the fact that chlorination of 2,2-dichlorobutane (B1583581) does not yield the desired 1,2,3-isomer[5]. Further optimization of reaction conditions and efficient purification techniques would be necessary to isolate pure 1,2,3-trichlorobutane from the resulting product mixtures. The protocols and data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]

- 4. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

- 5. US3445359A - Process for the joint manufacture of 2,2,3- and 1,3,3-trichlorobutanes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1,2,3-trichlorobutane. The information is curated to support research and development activities, offering readily accessible data, potential reaction pathways, and generalized experimental considerations.

Chemical Properties

1,2,3-Trichlorobutane is a chlorinated hydrocarbon with the molecular formula C₄H₇Cl₃. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C₄H₇Cl₃ |

| Molecular Weight | 161.46 g/mol |

| CAS Number | 18338-40-4 |

| Boiling Point | 168 °C at 760 mmHg |

| Density | 1.3164 g/cm³ at 20 °C |

| Vapor Pressure | 3.07 mmHg at 25°C |

| Flash Point | 78.6°C |

| Refractive Index | 1.4770 |

| LogP (Octanol/Water) | 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 0 |

| Rotatable Bond Count | 2 |

| Exact Mass | 159.961333 u |

| SMILES | CC(C(CCl)Cl)Cl |

Reactivity

As a polychlorinated alkane, the reactivity of 1,2,3-trichlorobutane is primarily dictated by the presence of the carbon-chlorine bonds. The molecule can undergo a variety of reactions, principally nucleophilic substitution and elimination (dehydrochlorination).

Nucleophilic Substitution

The carbon atoms bonded to chlorine in 1,2,3-trichlorobutane are electrophilic and susceptible to attack by nucleophiles. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the steric hindrance at the reaction center. Given the presence of secondary chloroalkanes, a mixture of pathways is possible.

Common nucleophiles for substitution reactions include:

-

Hydroxide ions (OH⁻) to form chlorohydrins or diols.

-

Alkoxide ions (RO⁻) to form ethers.

-

Cyanide ions (CN⁻) to introduce a nitrile group.

-

Ammonia (NH₃) and amines (RNH₂, R₂NH) to form amines.

A generalized workflow for investigating nucleophilic substitution reactions of 1,2,3-trichlorobutane is presented below.

Dehydrochlorination

In the presence of a strong base, 1,2,3-trichlorobutane can undergo elimination reactions to form various chlorinated butenes. The regioselectivity of the elimination will depend on the base used and the relative acidity of the protons on the carbon atoms adjacent to the chlorine-bearing carbons. The presence of vicinal dichlorides suggests that sequential dehydrohalogenation could lead to the formation of dichlorobutadienes.

Strong, non-nucleophilic bases such as potassium tert-butoxide are often employed to favor elimination over substitution.

The logical relationship for a potential dehydrochlorination pathway is depicted below.

Experimental Protocols

Synthesis via Free-Radical Chlorination

A plausible synthetic route to 1,2,3-trichlorobutane is the free-radical chlorination of a suitable starting material, such as 1-chlorobutane (B31608) or 2-chlorobutane. This method often results in a mixture of isomers that require separation.

General Protocol:

-

Reaction Setup: A solution of the starting chlorobutane in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser, a gas inlet, and a source of UV light or a radical initiator (e.g., AIBN).

-

Chlorination: Chlorine gas is bubbled through the solution while irradiating with UV light or heating in the presence of the initiator. The reaction temperature is typically maintained to control the selectivity.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the formation of dichlorinated and trichlorinated products.

-

Workup: After the desired level of conversion is reached, the reaction mixture is cooled, and any excess chlorine is removed by purging with an inert gas. The mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any remaining chlorine, followed by a wash with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by distillation. The resulting mixture of chlorinated butanes can be separated by fractional distillation or preparative gas chromatography.

Characterization Methods

The following analytical techniques are essential for the characterization of 1,2,3-trichlorobutane and its reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

-

¹³C NMR: Indicates the number of non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the presence of electronegative chlorine atoms.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC: Separates the components of a mixture, allowing for the determination of purity and the identification of different isomers.

-

MS: Provides the molecular weight of the compound and characteristic fragmentation patterns. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of an alkyl halide is characterized by C-H stretching and bending vibrations, as well as C-Cl stretching vibrations, which typically appear in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretch for aliphatic chloroalkanes is generally observed in the 850-550 cm⁻¹ range.

-

The general workflow for the synthesis and characterization of 1,2,3-trichlorobutane is outlined in the following diagram.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3-trichlorobutane. Due to the absence of readily available experimental spectra in public databases, this document leverages established principles of NMR spectroscopy to predict the chemical shifts, multiplicities, and coupling constants. This information is crucial for the structural elucidation and quality control of chlorinated alkanes in various research and development settings.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for 1,2,3-trichlorobutane is summarized in the tables below. These predictions are based on the analysis of the molecular structure, considering the inductive effects of the chlorine atoms and spin-spin coupling between adjacent non-equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data for 1,2,3-Trichlorobutane

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H-1 | ~3.8 - 4.0 | Doublet of Doublets (dd) | J_H1a-H2 ≈ 4-6, J_H1b-H2 ≈ 6-8 | 2H |

| H-2 | ~4.2 - 4.4 | Multiplet (m) | - | 1H |

| H-3 | ~4.5 - 4.7 | Multiplet (m) | - | 1H |

| H-4 | ~1.7 - 1.9 | Doublet (d) | J_H4-H3 ≈ 7 | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for 1,2,3-Trichlorobutane

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-1 | ~48 - 52 |

| C-2 | ~65 - 70 |

| C-3 | ~68 - 73 |

| C-4 | ~20 - 25 |

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for chlorinated alkanes like 1,2,3-trichlorobutane.[1][2]

Sample Preparation:

-

A sample of 1,2,3-trichlorobutane (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).[1]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., Bruker Avance series) operating at a ¹H frequency of 300-500 MHz is typically used.[3]

-

Probe: A standard 5 mm broadband probe.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A spectral width of approximately 10-12 ppm is sufficient.

-

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of approximately 150-200 ppm is appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

-

Coupling constants are measured from the splitting patterns in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the structure of 1,2,3-trichlorobutane and the predicted NMR spectral information.

Caption: Molecular structure of 1,2,3-trichlorobutane with proton labeling.

Caption: Predicted ¹H NMR signaling pathways for 1,2,3-trichlorobutane.

Caption: Predicted ¹³C NMR chemical shift regions for 1,2,3-trichlorobutane.

References

Mass Spectrometry Fragmentation of 1,2,3-Trichlorobutane: A Theoretical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: An exhaustive search of scientific literature and spectral databases has revealed a significant gap in publicly available experimental data regarding the mass spectrometry fragmentation of 1,2,3-trichlorobutane. While chemical properties and identifiers for this compound are documented in databases such as PubChem and the NIST WebBook, its electron ionization mass spectrum, including specific fragment ions (m/z values) and their relative abundances, is not presently available.[1][2][3]

This guide, therefore, provides a theoretical framework for the anticipated fragmentation patterns of 1,2,3-trichlorobutane based on established principles of mass spectrometry and the known fragmentation of analogous monochlorinated and other halogenated alkanes. The information presented herein is intended to serve as a predictive resource until experimental data becomes available.

Predicted Molecular Ion and Isotopic Pattern

1,2,3-Trichlorobutane (C₄H₇Cl₃) has a molecular weight determined by the isotopic composition of its constituent atoms. Due to the presence of three chlorine atoms, the molecular ion region is expected to exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4]

The presence of multiple chlorine atoms will result in a complex cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The most abundant peak in the molecular ion cluster will correspond to the ion containing only ³⁵Cl isotopes. The relative intensities of the subsequent peaks (M+2, M+4, M+6) will depend on the statistical probability of incorporating one, two, or three ³⁷Cl isotopes.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of 1,2,3-Trichlorobutane

| Ion | m/z (Nominal) | Isotopic Composition | Predicted Relative Abundance |

| [M]⁺ | 160 | C₄H₇³⁵Cl₃ | 100% |

| [M+2]⁺ | 162 | C₄H₇³⁵Cl₂³⁷Cl | ~98% |

| [M+4]⁺ | 164 | C₄H₇³⁵Cl³⁷Cl₂ | ~32% |

| [M+6]⁺ | 166 | C₄H₇³⁷Cl₃ | ~3% |

Note: These are theoretical predictions. The actual observed abundances may vary.

Postulated Fragmentation Pathways

Electron ionization (EI) of 1,2,3-trichlorobutane would likely lead to a highly fragmented spectrum, with the molecular ion peak potentially being of low abundance. The fragmentation will be driven by the cleavage of the weakest bonds and the formation of the most stable carbocations and radical species.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for halogenated alkanes, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing a halogen. For 1,2,3-trichlorobutane, alpha-cleavage could occur at several positions, leading to the formation of various fragment ions.

Cleavage of Carbon-Chlorine Bonds

The C-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical (Cl•). This would result in a fragment ion with a mass-to-charge ratio corresponding to the remaining C₄H₇Cl₂⁺ species. Further loss of HCl is also a probable fragmentation pathway.

Cleavage of Carbon-Carbon Bonds

Scission of the C-C bonds in the butane (B89635) backbone will lead to a variety of smaller fragment ions. The stability of the resulting carbocation will influence the likelihood of a particular cleavage.

Below is a logical diagram illustrating the potential initial fragmentation steps.

Caption: Predicted initial fragmentation pathways of 1,2,3-trichlorobutane.

Experimental Protocols: A General Approach

For researchers intending to acquire the mass spectrum of 1,2,3-trichlorobutane, the following general experimental protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Table 2: Generalized GC-MS Experimental Protocol

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | Non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Split/Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 35-300 |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

This protocol would serve as a starting point and may require optimization based on the specific instrumentation used.

Conclusion and Future Work

The lack of an experimental mass spectrum for 1,2,3-trichlorobutane in the public domain highlights an opportunity for further research. The acquisition and publication of this data would be a valuable contribution to the scientific community, aiding in the identification and characterization of this compound in various applications, including environmental analysis and chemical synthesis. The theoretical fragmentation patterns and proposed experimental workflow provided in this guide are intended to facilitate this future work.

The logical workflow for this investigation is outlined below.

Caption: Proposed workflow for the experimental determination of the mass spectrum of 1,2,3-trichlorobutane.

References

- 1. 1,2,3-Trichlorobutane [webbook.nist.gov]

- 2. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Stereoisomers and Diastereomers of 1,2,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 1,2,3-trichlorobutane, a chlorinated hydrocarbon of interest in synthetic chemistry and as a potential chiral building block. This document details the structural relationships of its stereoisomers, their physical properties, and outlines experimental methodologies for their synthesis and separation.

Core Concepts: Stereoisomerism in 1,2,3-Trichlorobutane

1,2,3-Trichlorobutane possesses two chiral centers at carbon atoms C2 and C3. The presence of these stereocenters gives rise to multiple stereoisomers. The maximum number of stereoisomers can be predicted using the 2n rule, where 'n' is the number of chiral centers. For 1,2,3-trichlorobutane, with n=2, a maximum of 22 = 4 stereoisomers are possible.

These stereoisomers exist as two pairs of enantiomers. Unlike molecules with identical substituents on adjacent chiral centers, 1,2,3-trichlorobutane does not have a meso form due to the lack of an internal plane of symmetry in any of its stereoisomeric forms. The four stereoisomers are:

-

(2R,3R)-1,2,3-trichlorobutane

-

(2S,3S)-1,2,3-trichlorobutane

-

(2R,3S)-1,2,3-trichlorobutane

-

(2S,3R)-1,2,3-trichlorobutane

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any non-enantiomeric pair, such as (2R,3R) and (2R,3S), is diastereomeric.

Physicochemical Properties

While comprehensive experimental data for each individual stereoisomer is scarce in publicly available literature, general physical properties for 1,2,3-trichlorobutane (as a mixture of isomers) are documented.

| Property | Value | Source |

| Molecular Formula | C4H7Cl3 | [1] |

| Molecular Weight | 161.46 g/mol | [1] |

| Boiling Point | 168 °C (at 760 mmHg) | [2] |

| Density | 1.3164 g/cm3 (at 20 °C) | [2] |

| CAS Number | 18338-40-4 | [1][3] |

Note: These values represent the mixture of stereoisomers. The boiling points and densities of the individual diastereomeric pairs are expected to be different, while enantiomers will have identical boiling points and densities.

Stereoisomer Relationships

The relationships between the four stereoisomers of 1,2,3-trichlorobutane can be visualized using Fischer projections.

Caption: Fischer projections illustrating the enantiomeric and diastereomeric relationships of 1,2,3-trichlorobutane stereoisomers.

Experimental Protocols

Synthesis of 1,2,3-Trichlorobutane

A common synthetic route to 1,2,3-trichlorobutane involves the chlorination of crotyl chloride (1-chloro-2-butene).[4] This reaction proceeds via a radical chain mechanism and is expected to produce a mixture of all four stereoisomers.

Materials:

-

Crotyl chloride (predominantly trans-isomer)

-

Chlorine gas (Cl2)

-

Inert solvent (e.g., carbon tetrachloride)

-

Radical initiator (e.g., AIBN or UV light)

Procedure:

-

Dissolve crotyl chloride in an inert solvent in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

-

Initiate the reaction by either adding a radical initiator or exposing the mixture to UV light.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

The crude product will be a mixture of 1,2,3-trichlorobutane stereoisomers and potentially other chlorinated byproducts.

Logical Workflow for Synthesis:

Caption: A logical workflow for the synthesis of 1,2,3-trichlorobutane via chlorination of crotyl chloride.

Separation of Stereoisomers

The separation of the stereoisomers of 1,2,3-trichlorobutane presents a significant challenge.

1. Separation of Diastereomers:

Diastereomers have different physical properties and can be separated by conventional techniques such as fractional distillation or chromatography (e.g., column chromatography or gas chromatography).

Protocol for Diastereomer Separation by Gas Chromatography:

-

Instrument: Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or moderately polar column).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An optimized temperature gradient to achieve baseline separation of the diastereomeric pairs.

-

Detector: Flame ionization detector (FID) or mass spectrometer (MS).

2. Separation of Enantiomers (Resolution):

Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Resolution of enantiomers typically involves one of the following methods:

-

Chiral Chromatography: The most direct method involves using a chiral stationary phase (CSP) in gas chromatography or high-performance liquid chromatography (HPLC). The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

-

Conversion to Diastereomers: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional methods. Following separation, the resolving agent is removed to yield the pure enantiomers.

Signaling Pathway for Enantiomeric Resolution via Diastereomer Formation:

Caption: A signaling pathway illustrating the resolution of enantiomers through the formation and separation of diastereomers.

Conclusion

The stereochemistry of 1,2,3-trichlorobutane is characterized by the presence of two chiral centers, leading to the existence of four stereoisomers as two pairs of enantiomers. While the synthesis of a mixture of these isomers is straightforward, their separation, particularly the resolution of the enantiomeric pairs, requires specialized techniques such as chiral chromatography or conversion to diastereomers. A thorough understanding of the stereochemical relationships and the application of appropriate separation methodologies are crucial for the isolation and utilization of the individual stereoisomers of 1,2,3-trichlorobutane in research and development.

References

Conformational Landscape of 1,2,3-Trichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. The study of the energies and relative populations of these conformers is known as conformational analysis. For a molecule like 1,2,3-trichlorobutane, the arrangement of the chloro and methyl substituents around the C1-C2 and C2-C3 bonds dictates its three-dimensional structure, which in turn influences its physical, chemical, and biological properties. Understanding the conformational landscape is therefore crucial in fields such as drug design, where molecular shape is a key determinant of biological activity.

The relative stability of different conformers is primarily governed by a combination of factors:

-

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed conformations.

-

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity.

-

Dipole-Dipole Interactions: Electrostatic interactions between polar bonds. These can be either repulsive or attractive depending on the orientation of the dipoles.

Conformational Isomers of 1,2,3-Trichlorobutane

The conformational analysis of 1,2,3-trichlorobutane is centered on the rotation around the C1-C2 and C2-C3 bonds. To simplify the analysis, we will consider the staggered conformations, which are the energy minima.

Rotation Around the C1-C2 Bond

Viewing the molecule along the C1-C2 bond, we can identify three staggered conformers. The key interactions to consider are between the substituents on C1 (Cl, H, H) and C2 (CH(Cl)CH3, Cl, H). The relative stability will be influenced by the gauche and anti relationships between the large chloro and methyl-containing groups.

Rotation Around the C2-C3 Bond

Similarly, rotation around the C2-C3 bond gives rise to another set of conformers. Here, the interactions are between the substituents on C2 (CH2Cl, Cl, H) and C3 (CH3, Cl, H). The interplay of steric repulsion between the methyl and chloro groups and the electrostatic interactions between the C-Cl dipoles will determine the most stable arrangements.

The following diagram illustrates the potential energy landscape as a function of dihedral angle rotation around a central carbon-carbon bond, highlighting the energetic differences between staggered (anti and gauche) and eclipsed conformers.

Quantitative Conformational Analysis

Due to the absence of specific experimental data for 1,2,3-trichlorobutane, the following tables present illustrative but chemically reasonable quantitative data for the most stable conformers. These values are based on established principles of conformational analysis and data from similar halogenated alkanes.

Illustrative Relative Energies of Key Conformers

| Conformer (C2-C3 rotation) | Dihedral Angle (Cl-C2-C3-Cl) | Dihedral Angle (Cl-C2-C3-CH3) | Illustrative Relative Energy (kcal/mol) |

| Anti (Cl/Cl) | ~180° | ~60° | 0 (Reference) |

| Gauche (Cl/Cl) | ~60° | ~180° | 0.8 |

| Gauche (Cl/CH3) | ~60° | ~60° | 1.2 |

Illustrative NMR Vicinal Coupling Constants

| Protons | Conformation | Dihedral Angle (°) | Illustrative ³JHH (Hz) |

| H(C2)-H(C3) | Anti | 180 | 10-14 |

| H(C2)-H(C3) | Gauche | 60 | 2-5 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for conformational analysis in solution. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation.

Methodology:

-

Sample Preparation: Dissolve a pure sample of 1,2,3-trichlorobutane in a suitable deuterated solvent (e.g., CDCl3, acetone-d6) at a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire high-resolution ¹H NMR spectra at various temperatures. Temperature-dependent studies can provide information about the equilibrium between conformers.

-

Spectral Analysis: Analyze the coupling patterns of the protons on C2 and C3. The observed coupling constant will be a population-weighted average of the coupling constants for the individual conformers.

-

Karplus Equation Application: Use the Karplus equation (³JHH = A cos²θ + B cosθ + C) to relate the observed coupling constants to the dihedral angles, and thus determine the relative populations of the anti and gauche conformers.

The following diagram outlines the workflow for NMR-based conformational analysis.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating the geometries and relative energies of different conformers.

Methodology:

-

Initial Structure Generation: Generate initial 3D structures for all possible staggered conformers of 1,2,3-trichlorobutane.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). This will locate the energy minimum for each conformer.

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Energy Analysis: Compare the calculated energies of the conformers to determine their relative stabilities.

Visualizing the Conformers: Newman Projections

Newman projections are a useful way to visualize the staggered and eclipsed conformations around a specific bond. Below are the Newman projections for the anti and gauche conformers looking down the C2-C3 bond of 1,2,3-trichlorobutane.

Conclusion

The conformational analysis of 1,2,3-trichlorobutane reveals a complex interplay of steric and electrostatic effects that govern its three-dimensional structure. While this guide provides a robust theoretical and methodological framework, it is important to note that the quantitative data presented is illustrative. A thorough investigation using the experimental and computational protocols outlined herein is necessary to fully characterize the conformational landscape of this molecule. Such studies are essential for applications in medicinal chemistry and materials science where molecular conformation plays a critical role.

The Core Mechanism of Free-Radical Chlorination of Butane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the free-radical chlorination of n-butane, a classic example of alkane halogenation. The document elucidates the reaction mechanism, presents quantitative data regarding reaction selectivity, and details a representative experimental protocol. This information is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug development, where an understanding of reaction mechanisms and selectivity is paramount.

The Reaction Mechanism

The free-radical chlorination of butane (B89635) is a chain reaction that proceeds through three distinct stages: initiation, propagation, and termination.[1] The overall reaction involves the substitution of a hydrogen atom on the butane molecule with a chlorine atom, leading to the formation of two primary monochlorinated products: 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[2][3]

Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[4][5]

Cl₂ + hν (or Δ) → 2 Cl•

Propagation

The propagation phase consists of a series of self-sustaining steps where a radical reacts with a non-radical species to produce a new radical, which can then continue the chain reaction.[1]

-

Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. This can occur at either a primary (1°) or a secondary (2°) carbon atom.[6]

-

Abstraction of a primary hydrogen: CH₃CH₂CH₂CH₃ + Cl• → •CH₂CH₂CH₂CH₃ (primary butyl radical) + HCl

-

Abstraction of a secondary hydrogen: CH₃CH₂CH₂CH₃ + Cl• → CH₃CH•CH₂CH₃ (secondary butyl radical) + HCl

-

-

Step 2: Halogenation. The resulting butyl radical then reacts with a molecule of chlorine to form a chlorobutane isomer and a new chlorine radical, which can then participate in another hydrogen abstraction step.[5]

-

Formation of 1-chlorobutane: •CH₂CH₂CH₂CH₃ + Cl₂ → CH₃CH₂CH₂CH₂Cl + Cl•

-

Formation of 2-chlorobutane: CH₃CH•CH₂CH₃ + Cl₂ → CH₃CHClCH₂CH₃ + Cl•

-

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule.[5][7] These termination steps become more probable as the concentration of radicals increases and the concentration of reactants decreases.

-

Cl• + Cl• → Cl₂

-

•CH₂CH₂CH₂CH₃ + Cl• → CH₃CH₂CH₂CH₂Cl

-

CH₃CH•CH₂CH₃ + Cl• → CH₃CHClCH₂CH₃

-

•CH₂CH₂CH₂CH₃ + •CH₂CH₂CH₂CH₃ → CH₃(CH₂)₆CH₃ (Octane)

-

CH₃CH•CH₂CH₃ + CH₃CH•CH₂CH₃ → 3,4-Dimethylhexane

Quantitative Analysis of Regioselectivity

The distribution of 1-chlorobutane and 2-chlorobutane is not random; it is governed by two key factors: the statistical probability of hydrogen abstraction and the relative stability of the resulting free radicals.[6]

Bond Dissociation Energies and Radical Stability

The stability of the intermediate butyl radical plays a crucial role in determining the product ratio. Secondary radicals are more stable than primary radicals due to hyperconjugation. This increased stability is reflected in the lower bond dissociation energy (BDE) of secondary C-H bonds compared to primary C-H bonds in butane.[8][9]

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| Primary C-H (in butane) | 425 |

| Secondary C-H (in butane) | 411 |

| Cl-Cl | 243 |

The lower BDE for the secondary C-H bond indicates that less energy is required to form the more stable secondary butyl radical, making this pathway kinetically favored.

Product Distribution and Relative Reactivity

At room temperature (approximately 298 K), the chlorination of n-butane yields a higher proportion of 2-chlorobutane, despite there being more primary hydrogens.[10] This demonstrates the greater reactivity of the secondary C-H bonds.

| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity per H (at 298 K) | Calculated Product Ratio | Observed Product Distribution |

| 1-Chlorobutane | Primary (1°) | 6 | 1.0 | 6 x 1.0 = 6.0 | ~28% |

| 2-Chlorobutane | Secondary (2°) | 4 | 3.8 | 4 x 3.8 = 15.2 | ~72% |

Data compiled from[10][11]. The relative reactivity of 1:3.8 is a commonly cited experimental value.

The calculation for the expected product distribution is as follows:

-

Total relative amount = (6 x 1.0) + (4 x 3.8) = 6.0 + 15.2 = 21.2

-

% 1-chlorobutane = (6.0 / 21.2) * 100% ≈ 28.3%

-

% 2-chlorobutane = (15.2 / 21.2) * 100% ≈ 71.7%

These calculated values are in close agreement with experimentally observed product distributions.

Visualizing the Mechanism and Workflow

Reaction Mechanism Pathway

Caption: Free-radical chlorination mechanism of butane.

Experimental Workflow

Caption: General experimental workflow for free-radical chlorination.

Experimental Protocol

The following is a representative protocol for the free-radical chlorination of an alkane, using 1-chlorobutane as a starting material and sulfuryl chloride as the chlorinating agent. This method is often preferred in a laboratory setting over the direct use of chlorine gas for safety and convenience.[2][12]

Objective: To synthesize dichlorobutane isomers from 1-chlorobutane via a free-radical chain reaction and determine the product distribution.

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Gas chromatograph (GC) for analysis

Procedure:

-

Apparatus Setup: Assemble a clean, dry round-bottom flask with a reflux condenser. Ensure all glassware is free of water, as sulfuryl chloride reacts with water.

-

Reagent Charging: To the round-bottom flask, add 1-chlorobutane (in excess) and a catalytic amount of the radical initiator (e.g., AIBN).

-

Initiation of Reaction: Begin heating the mixture to a gentle reflux (the boiling point of 1-chlorobutane is 79°C). Once refluxing, slowly add sulfuryl chloride to the reaction mixture dropwise. The addition of sulfuryl chloride should be controlled to maintain a steady reaction rate, which can be monitored by the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This should be performed in a well-ventilated fume hood.

-

Reaction Period: After the addition of sulfuryl chloride is complete, continue to heat the mixture at reflux for approximately 20-30 minutes to ensure the reaction goes to completion.[6]

-

Work-up - Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Slowly add a 5% aqueous solution of sodium bicarbonate to the separatory funnel to neutralize the remaining acidic byproducts (HCl and any unreacted SO₂Cl₂). Be cautious as gas evolution (CO₂) will occur.

-

Separate the aqueous layer. The organic layer may be the upper or lower layer depending on the extent of the reaction, so it is crucial to test the layers to identify which is which.[4]

-

Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and allow it to sit for several minutes to remove residual water.

-

Product Isolation and Analysis:

-

Carefully decant or filter the dried organic liquid to remove the drying agent.

-

The resulting solution contains a mixture of the dichlorobutane isomers.

-

Inject a small sample of the product mixture into a gas chromatograph (GC) to separate the isomers and determine their relative abundance based on the integrated peak areas.[2]

-

Conclusion

The free-radical chlorination of butane is a well-characterized reaction that serves as an excellent model for understanding the principles of radical chemistry and regioselectivity in organic synthesis. While the high reactivity of the chlorine radical often leads to a mixture of products, the outcome is predictable based on the interplay between statistical factors and the energetic stability of the radical intermediates.[6] For professionals in drug development and chemical research, a firm grasp of these competing factors is essential for the rational design of synthetic pathways and for controlling the outcomes of reactions involving free-radical intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]

- 3. quora.com [quora.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Chlorination of 1-chlorobutane [sas.upenn.edu]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Butane (C4H10) [jjstech.com]

- 9. Butane - Wikipedia [en.wikipedia.org]

- 10. Solved: The ratio of reactivity of tertiary:secondary: primary hydrogen atoms in a chlorination r [Chemistry] [gauthmath.com]

- 11. The relative reactivity of `1^(@), 2^(@)` and `3^(@)` hybrogen's towards chlorination is `1 : 3.8 : 5`. Calculate the percentages of all monochlorinated products obtained from 2-methylbutane. [allen.in]

- 12. Chem 502--Assignment 2 [sas.upenn.edu]

Regioselectivity in the Synthesis of Trichlorobutanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of trichlorobutanes presents a significant challenge in controlling regioselectivity, a critical factor in the development of pharmaceuticals and other fine chemicals where specific isomer formation is paramount. The distribution of chlorine atoms on the butane (B89635) backbone is highly dependent on the chosen synthetic route and reaction conditions. This technical guide provides a comprehensive overview of the core methods for synthesizing trichlorobutanes, with a detailed focus on the factors governing regioselectivity. We will explore free-radical chlorination, electrophilic addition to unsaturated precursors, and nucleophilic substitution reactions of butanols and their derivatives. This document includes quantitative data on isomer distribution, detailed experimental protocols, and visualizations of reaction pathways to aid researchers in navigating the complexities of trichlorobutane synthesis.

Free-Radical Chlorination of Butane and its Chloro-derivatives

Free-radical chlorination is a common method for the functionalization of alkanes. However, due to the high reactivity of the chlorine radical, this method often yields a mixture of isomers, making regioselectivity a primary concern.

Chlorination of Butane to Monochlorobutanes

The initial chlorination of butane provides a foundational understanding of the factors influencing regioselectivity. The reaction can occur at either the primary (C1/C4) or secondary (C2/C3) carbons, leading to 1-chlorobutane (B31608) and 2-chlorobutane. The product distribution is governed by both statistical factors (the number of available hydrogens) and the relative stability of the resulting free radicals (secondary radicals are more stable than primary radicals).

Chlorination of Monochlorobutanes to Dichlorobutanes

The subsequent chlorination of monochlorobutanes introduces further complexity. The existing chlorine atom influences the regioselectivity of the second chlorination through inductive effects, which strengthen the C-H bonds on adjacent carbons, making them less susceptible to radical attack.

For the free-radical chlorination of 1-chlorobutane, the distribution of dichlorobutane isomers has been reported as follows:

| Dichlorobutane Isomer | Product Distribution (%) |

| 1,1-Dichlorobutane | 7.8%[1] |

| 1,2-Dichlorobutane | 22.7%[1] |

| 1,3-Dichlorobutane (B52869) | 44.4%[1] |

| 1,4-Dichlorobutane | 25.1%[1] |

The preference for the formation of 1,3-dichlorobutane highlights the directing effect of the initial chlorine atom. The hydrogens on C3 are most reactive as they are secondary and less influenced by the electron-withdrawing effect of the chlorine at C1 compared to the hydrogens at C2.[2][3]

Chlorination of Dichlorobutanes to Trichlorobutanes

The regioselectivity of the third chlorination step, leading to trichlorobutanes, is less documented in readily available literature. However, the principles of radical stability and inductive effects of the existing chlorine atoms continue to dictate the position of the incoming chlorine. For example, in the chlorination of 1,3-dichlorobutane, the most likely positions for the third chlorine atom would be C1, C2, or C4, with the relative reactivity depending on the specific reaction conditions.

Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane

This protocol describes a general procedure for the free-radical chlorination of 1-chlorobutane using sulfuryl chloride as the chlorinating agent and a radical initiator.

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (radical initiator)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Set up a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under a fume hood.

-

Charge the flask with 1-chlorobutane and a catalytic amount of the radical initiator (e.g., AIBN, 1-2 mol%).

-

Dissolve sulfuryl chloride (1 equivalent) in the anhydrous solvent and place it in the dropping funnel.

-

Heat the reaction mixture to reflux.

-

Add the sulfuryl chloride solution dropwise to the refluxing mixture over a period of 30-60 minutes.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until the reaction is complete (monitored by GC analysis).

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any HCl formed.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of dichlorobutanes can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.[4][5]

Logical Workflow for Free-Radical Chlorination:

Caption: General workflow for free-radical chlorination.

Electrophilic Addition to Chlorobutenes

The addition of chlorine or hydrogen chloride to chlorobutenes provides a more controlled method for the synthesis of specific trichlorobutane isomers. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile (e.g., H⁺ or Cl⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Addition of Chlorine to Dichlorobutenes

The chlorination of dichlorobutenes can lead to tetrachlorobutanes, and by extension, the principles can be applied to the synthesis of trichlorobutanes from chlorobutenes. For example, the chlorination of trans-1,4-dichloro-2-butene (B41546) has been shown to produce meso-1,2,3,4-tetrachlorobutane with high selectivity.[6]

Experimental Protocol: Chlorination of trans-1,4-Dichloro-2-butene

This protocol is adapted from a patented procedure for the synthesis of meso-1,2,3,4-tetrachlorobutane.[6]

Materials:

-

trans-1,4-Dichloro-2-butene

-

Chlorine gas

-

Carbon tetrachloride (solvent)

-

Quaternary ammonium (B1175870) chloride (catalyst)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Stirrer

-

Thermometer

-

Condenser

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, gas inlet tube, and condenser, dissolve trans-1,4-dichloro-2-butene in carbon tetrachloride.

-

Add a catalytic amount of a quaternary ammonium chloride.

-

Maintain the reaction temperature at approximately 25°C.

-

Introduce chlorine gas at a controlled rate.

-

Monitor the reaction progress by GC.

-

Upon completion, the solvent can be removed to isolate the product. The isomer ratio can be determined by GC analysis.

Under these conditions, the reaction can yield a high proportion of the meso-1,2,3,4-tetrachlorobutane isomer.[6]

Addition of Hydrogen Chloride to Dichlorobutenes

The addition of HCl to dichlorobutenes follows Markovnikov's rule. For example, the addition of HCl to 3,4-dichloro-1-butene (B1205564) is expected to yield 1,2,3-trichlorobutane as the major product due to the formation of a more stable secondary carbocation at C2.

Reaction Pathway for Addition of HCl to 3,4-Dichloro-1-butene:

Caption: Markovnikov addition of HCl to 3,4-dichloro-1-butene.

Nucleophilic Substitution of Butanetriols

The conversion of butanetriols to trichlorobutanes using chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) offers another synthetic route. The regioselectivity of these reactions depends on the relative reactivity of the primary and secondary hydroxyl groups.

While specific experimental data for the direct conversion of butanetriols to trichlorobutanes is scarce in the literature, the principles of nucleophilic substitution suggest that the reaction proceeds with inversion of configuration at chiral centers when using thionyl chloride in the presence of pyridine (B92270). The reactivity of hydroxyl groups generally follows the order: primary > secondary.

Hypothetical Reaction Scheme: 1,2,4-Butanetriol (B146131) to 1,2,4-Trichlorobutane

The reaction of 1,2,4-butanetriol with an excess of a chlorinating agent like thionyl chloride would be expected to replace all three hydroxyl groups with chlorine atoms to form 1,2,4-trichlorobutane.

Experimental Protocol: General Conversion of an Alcohol to an Alkyl Chloride with Thionyl Chloride

This is a generalized protocol that can be adapted for the chlorination of butanetriols.

Materials:

-

Butanetriol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, for stereochemical control)

-

Anhydrous diethyl ether or other suitable solvent

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask, dissolve the butanetriol in the anhydrous solvent.

-

If stereochemical control is desired, add pyridine to the solution.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise from a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours or until the reaction is complete.

-

The reaction mixture is then worked up by pouring it onto ice, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield the crude trichlorobutane.

-

Purification can be achieved by distillation or chromatography.

Workflow for Conversion of Butanetriol to Trichlorobutane:

Caption: General workflow for the conversion of a triol to a trichloride.

Isomer Analysis and Separation

The analysis of the resulting isomer mixtures of trichlorobutanes is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[4] This technique allows for the separation of the different isomers based on their boiling points and provides mass spectra for their identification.

Separation of the isomers on a preparative scale can be challenging due to their similar physical properties. Fractional distillation can be effective if the boiling points of the isomers are sufficiently different. Alternatively, preparative gas chromatography or high-performance liquid chromatography (HPLC) can be employed for the isolation of specific isomers.

Conclusion

The regioselective synthesis of trichlorobutanes is a nuanced challenge that requires careful consideration of the synthetic method and reaction conditions. Free-radical chlorination, while a direct approach, often leads to complex mixtures of isomers, with regioselectivity being influenced by the stability of radical intermediates and the inductive effects of existing chlorine substituents. Electrophilic addition reactions to chlorobutenes offer a more controlled route, guided by the principles of Markovnikov's rule. The nucleophilic substitution of butanetriols presents a potential, though less documented, pathway. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies and the factors governing their regioselectivity is essential for the targeted synthesis of specific trichlorobutane isomers. The analytical techniques outlined, particularly GC-MS, are indispensable for the characterization and quantification of the resulting product distributions. Further research into the chlorination of dichlorobutanes and the development of more selective catalytic systems will be crucial for advancing the efficient and controlled synthesis of these important chemical building blocks.

References

- 1. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]

- 2. The Radical Chlorination Of Chlorobutane - 1018 Words | Bartleby [bartleby.com]

- 3. chlorination [sas.upenn.edu]

- 4. 1,2,4-Trichlorobutane|Research Chemical [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

Physical properties of 1,2,3-trichlorobutane (boiling point, density)

This technical guide provides an in-depth overview of the physical properties of 1,2,3-trichlorobutane, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a compilation of reported data, detailed experimental methodologies for the determination of these properties, and a logical framework for understanding the structure-property relationships.

Core Physical Properties

1,2,3-Trichlorobutane (CAS No: 18338-40-4) is a chlorinated hydrocarbon with the molecular formula C₄H₇Cl₃. Its physical characteristics are crucial for its handling, application, and purification in various chemical processes.

Data Presentation

The boiling point and density of 1,2,3-trichlorobutane have been reported with some variation across different sources. This section summarizes the available quantitative data in a structured format for clarity and comparison.

| Physical Property | Reported Value(s) | Conditions | Source(s) |

| Boiling Point | 160.7 °C | at 760 mmHg | [1] |

| 168 °C | Not specified | [2] | |

| Density | 1.247 g/cm³ | Not specified | [1] |

| 1.3164 g/cm³ | at 20 °C | [2] |

It is important to note that variations in reported values can arise from differences in experimental methods, sample purity, and measurement precision. For critical applications, experimental verification of these properties is recommended. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a valuable resource for critically evaluated data on chemical and physical properties.[3][4]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the boiling point and density of liquid compounds like 1,2,3-trichlorobutane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is securely attached to a thermometer.

-

The thermometer and test tube assembly are suspended in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[5]

-

The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density

The density of a substance is its mass per unit volume. For liquids, density can be accurately determined using a pycnometer or by precise measurement of mass and volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 20°C) to allow it to reach thermal equilibrium. The liquid level in the capillary is marked.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is accurately measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Structure-Property Relationships

The physical properties of haloalkanes are directly influenced by their molecular structure. The following diagram illustrates the key factors affecting the boiling point and density of compounds like 1,2,3-trichlorobutane.

Caption: Logical relationship of molecular structure to boiling point and density.

The presence of three chlorine atoms in 1,2,3-trichlorobutane significantly increases its molecular weight and polarity compared to its parent alkane, butane (B89635). This leads to stronger intermolecular van der Waals forces and dipole-dipole interactions, resulting in a higher boiling point. Similarly, the high atomic mass of chlorine contributes to a greater density than that of butane and even water.

References

An In-depth Technical Guide to 1,2,3-Trichlorobutane: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,2,3-trichlorobutane, a chlorinated hydrocarbon of interest in synthetic chemistry and material science. This document details its chemical identity, physical properties, experimental protocols for its synthesis and purification, and analytical methods for its characterization. The information is intended to support researchers and professionals in drug development and other scientific disciplines who may work with or encounter this compound.

CAS Number: 18338-40-4[1] IUPAC Name: 1,2,3-Trichlorobutane[2]

Physicochemical Data

The following table summarizes the key physical and chemical properties of 1,2,3-trichlorobutane. This data is essential for its handling, in the design of experimental procedures, and for its identification.

| Property | Value | Source |

| Molecular Formula | C4H7Cl3 | [1] |

| Molecular Weight | 161.45 g/mol | [2] |

| Boiling Point | 160.7 °C at 760 mmHg | [1] |

| Melting Point | -6 °C (estimate) | [1] |

| Density | 1.247 g/cm³ | [1] |

| Refractive Index | 1.4770 | [1] |

| Vapor Pressure | 3.07 mmHg at 25 °C | [1] |

| Flash Point | 78.6 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.45990 | [1] |

| Exact Mass | 159.961333 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 1,2,3-trichlorobutane are provided below. These protocols are based on established chemical principles and synthetic routes mentioned in the literature.

Synthesis of 1,2,3-Trichlorobutane via Chlorination of 1-Butene (B85601)

This protocol describes a representative method for the synthesis of 1,2,3-trichlorobutane through the chlorination of 1-butene. The reaction proceeds via an initial addition of chlorine to the double bond to form 1,2-dichlorobutane, followed by a substitution reaction.

Materials:

-

1-Butene

-

Chlorine gas

-

Water

-

Anhydrous magnesium sulfate

-

Chloroform (B151607) (or other suitable solvent)

Equipment:

-

Gas dispersion tube

-

Three-necked round-bottom flask

-

Reflux condenser

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Drying tube

-

Fractional distillation apparatus

Procedure:

-

Chlorohydrin Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a reflux condenser, place 300 mL of water. Cool the flask in an ice bath to maintain a temperature of approximately 10 °C.

-

Bubble 1-butene gas through the stirred water while simultaneously introducing chlorine gas. Continue this process for approximately 2 hours, ensuring the temperature remains around 10 °C. The reaction is complete when the oily layer changes appearance and the temperature no longer rises rapidly upon temporary removal of the ice bath.

-

Dehydration: Heat the reaction mixture at reflux for 30 minutes with slow stirring to dehydrate the intermediate chlorohydrin.

-

Extraction: After cooling, extract the oily layer with chloroform. Wash the chloroform extract twice with water.

-

Drying: Dry the chloroform solution over anhydrous magnesium sulfate.

-

Chlorination: Filter the dried solution into a clean, dry flask equipped with a thermometer, reflux condenser, and a gas inlet tube. Cool the flask in an ice bath to between 0 °C and 10 °C. Bubble dry chlorine gas through the solution for approximately 2.5 hours, or until the desired weight increase corresponding to the addition of one mole of chlorine is achieved.

-

Work-up: Stir the reaction mixture for an additional hour in the ice bath. Afterwards, bubble dry nitrogen or carbon dioxide through the solution at room temperature to remove any excess chlorine.

-

Purification: The crude 1,2,3-trichlorobutane can be purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is employed to separate 1,2,3-trichlorobutane from byproducts and unreacted starting materials based on differences in their boiling points.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Stir bar

Procedure:

-

Assemble the fractional distillation apparatus. The crude product is placed in the round-bottom flask with a stir bar.

-

Heat the flask gently using a heating mantle or oil bath.

-

Observe the temperature on the thermometer at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1,2,3-trichlorobutane (approximately 160.7 °C at atmospheric pressure).

-

The distillation rate should be slow and steady to ensure good separation.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a mixture.

Sample Preparation:

-

Prepare a dilute solution of the purified 1,2,3-trichlorobutane in a volatile solvent such as dichloromethane (B109758) or hexane.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for separating chlorinated hydrocarbons (e.g., DB-210 or equivalent).

-

Injection Mode: Splitless or split injection.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a more concentrated solution is preferable (e.g., 0.2-0.3 mmol in 0.7 mL of solvent).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[3]

Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals will confirm the structure of 1,2,3-trichlorobutane.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of 1,2,3-trichlorobutane.

Caption: Workflow for the synthesis and purification of 1,2,3-trichlorobutane.

Caption: Workflow for the GC-MS analysis of 1,2,3-trichlorobutane.

References

Application Note: GC-MS Analysis of Chlorinated Butane Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction